![molecular formula C27H29N3O4S B2604367 N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide CAS No. 899927-97-0](/img/no-structure.png)

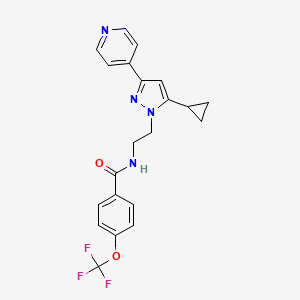

N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of thienopyrimidine derivatives . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They are widely represented and hold a unique place among fused pyrimidine compounds .

Molecular Structure Analysis

Thienopyrimidine derivatives share a common structural feature, which is a pyrimidine ring fused with a thiophene ring . The exact molecular structure of this specific compound would require more specific information or a dedicated analysis.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Pyrimidine derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, antifungal, and antimicrobial properties. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were reported to have analgesic and anti-inflammatory activities, highlighting the therapeutic potential of pyrimidine derivatives in treating pain and inflammation (Abu‐Hashem et al., 2020).

Antifungal and Antimicrobial Activities

- Pyrimidine derivatives containing heterocyclic compounds have demonstrated significant antifungal effects against important types of fungi, suggesting their potential as antifungal agents (Jafar et al., 2017).

Imaging and Diagnostic Applications

- Fluoroethoxy and fluoropropoxy substituted pyrimidine derivatives have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating their utility in imaging studies related to neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Dual Inhibitors for Therapeutic Applications

- Classical and nonclassical pyrimidine derivatives have been synthesized as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing promise as potential antitumor agents (Gangjee et al., 2009).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate. This intermediate is then reacted with 2-amino-3,4-dihydrothieno[2,3-d]pyrimidin-4-one in the presence of benzyl bromide and potassium carbonate to form the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "ethyl acetoacetate", "2-amino-3,4-dihydrothieno[2,3-d]pyrimidin-4-one", "benzyl bromide", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or sodium methoxide to form ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate.", "Step 2: Reaction of ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate with 2-amino-3,4-dihydrothieno[2,3-d]pyrimidin-4-one in the presence of benzyl bromide and potassium carbonate to form N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |

Número CAS |

899927-97-0 |

Nombre del producto |

N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide |

Fórmula molecular |

C27H29N3O4S |

Peso molecular |

491.61 |

Nombre IUPAC |

N-benzyl-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide |

InChI |

InChI=1S/C27H29N3O4S/c1-5-28(16-20-10-8-7-9-11-20)23(31)17-29-26-24(18(3)19(4)35-26)25(32)30(27(29)33)21-12-14-22(15-13-21)34-6-2/h7-15H,5-6,16-17H2,1-4H3 |

Clave InChI |

SZUAEHGRSLZULG-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC=C(C=C4)OCC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604284.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2604287.png)

![1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone](/img/structure/B2604290.png)

![N-[1-(4-chlorophenyl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2604291.png)

![N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2604296.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604298.png)